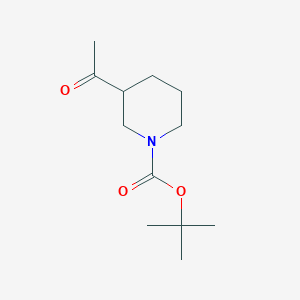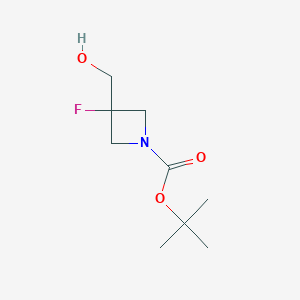
4'-Bromo-3-(3,4-dimethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4'-Bromo-3-(3,4-dimethylphenyl)propiophenone" is a brominated aromatic ketone with potential relevance in various chemical syntheses and applications. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related brominated compounds and their derivatives.
Synthesis Analysis
The synthesis of related compounds involves electropolymerization and phase transfer catalyzed polymerization. For instance, the electropolymerization of a dithienothiophene derivative with bromophenyl groups was performed using a potentiodynamic method, which could be analogous to methods used for synthesizing similar brominated aromatic compounds . Additionally, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol suggests a potential pathway for synthesizing polymeric materials from brominated monomers, which could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of brominated compounds significantly influences their reactivity and properties. The presence of a bromine atom, particularly in the para position, can lead to mild electron-withdrawing effects, which may affect the electrophilic substitution reactions and the overall stability of the molecule . The structural analysis of poly(2,6-dimethyl-1,4-phenylene oxide) derivatives also indicates that the position and number of substituents on the aromatic ring can lead to different structural units within the polymer chain .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including electrophilic substitution with rearrangement. For example, the bromination of 2,4-dimethylphenol leads to multiple products depending on the reaction conditions, demonstrating the complexity and versatility of reactions involving brominated intermediates . These findings can provide insights into the potential reactivity of "4'-Bromo-3-(3,4-dimethylphenyl)propiophenone" in similar electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The electrochromic behavior of a polymeric brominated dithienothiophene derivative, for example, shows good optical contrast and fast switching times, indicating potential applications in electrochromic devices . The phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol results in polymers with well-defined molecular weights, which is crucial for determining the material's physical properties . These studies suggest that "4'-Bromo-3-(3,4-dimethylphenyl)propiophenone" may also exhibit distinct physical and chemical properties that could be explored for various applications.
Applications De Recherche Scientifique
Transformation and Environmental Impacts of Brominated Compounds
Brominated Flame Retardants
Research has extensively covered the occurrence, environmental fate, and toxicology of brominated flame retardants (BFRs), including compounds structurally related to 4'-Bromo-3-(3,4-dimethylphenyl)propiophenone. BFRs, such as tetrabromobisphenol A and its derivatives, have been investigated for their environmental persistence, bioaccumulation, and potential endocrine-disrupting effects. These studies highlight the significance of understanding the environmental impacts and degradation pathways of brominated compounds, including those used in industrial applications (Harrison et al., 2005).
Degradation and Transformation
The environmental transformation of brominated compounds, including the mechanisms of their degradation in aquatic and soil systems, has been a subject of interest. This research is crucial for assessing the ecological risks and developing strategies for the remediation of environments contaminated with brominated organic compounds (Law et al., 2006).
Synthetic Applications and Chemical Reactivity
Synthetic Chemistry
In the realm of synthetic organic chemistry, brominated phenolic compounds serve as intermediates in the synthesis of more complex molecules. Their reactivity, particularly in electrophilic aromatic substitutions, facilitates the construction of compounds with diverse biological and physicochemical properties. While specific studies on 4'-Bromo-3-(3,4-dimethylphenyl)propiophenone were not identified, the general principles of bromination and its role in synthetic strategies underscore the compound's potential utility in producing pharmaceuticals, agrochemicals, and materials (Tateiwa & Uemura, 1997).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-3-4-14(11-13(12)2)5-10-17(19)15-6-8-16(18)9-7-15/h3-4,6-9,11H,5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNMKERDPWLJNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644838 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(3,4-dimethylphenyl)propiophenone | |
CAS RN |
898779-17-4 |
Source


|
| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

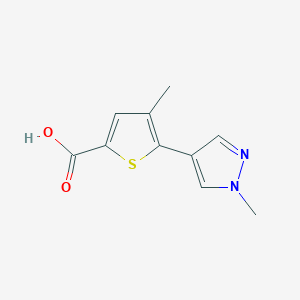
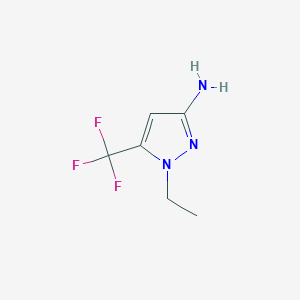
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)
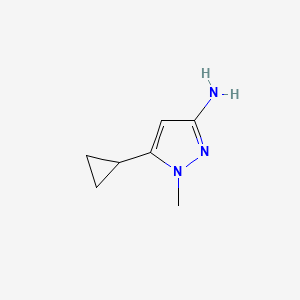
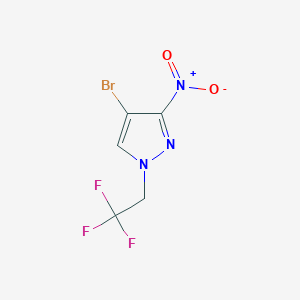
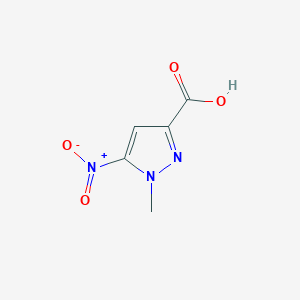
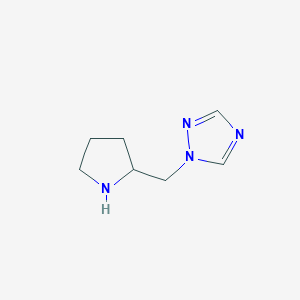
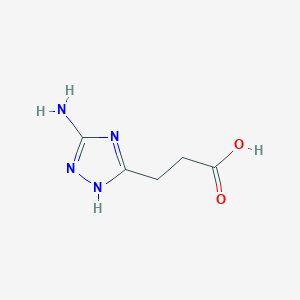
![5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1293143.png)
![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B1293144.png)
![2-Bromobenzo[d]thiazole-6-carbonitrile](/img/structure/B1293148.png)
